meso-Tetra(4-tert-butylphenyl) Porphine

説明

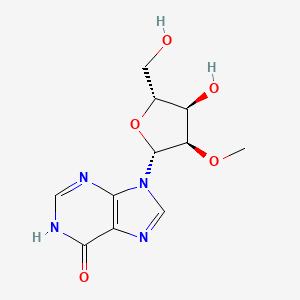

Meso-Tetra(4-tert-butylphenyl) Porphine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 839.18 and its molecular formula is C60H62N4 .

Molecular Structure Analysis

The InChI code for meso-Tetra(4-tert-butylphenyl) Porphine is 1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 .Chemical Reactions Analysis

The aggregation of meso-tetra (4-sulfonatophenyl) porphyrin molecules as a function of solvent pH is a complex process because of the co-existence of many possible interacting monomeric ionic forms that self-assemble into various aggregate structures .Physical And Chemical Properties Analysis

Meso-Tetra(4-tert-butylphenyl) Porphine is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

Aggregation and Metal Ion Detection

Research by Corsini & Herrmann (1986) in "Talanta" explored the aggregation of a similar compound, meso-tetra(p-sulphonatophenyl)porphine, which is an analytical reagent for metal detection at low concentrations. Their studies indicated a monomer-dimer equilibrium in solutions up to a concentration of about 3 x 10^(-4)M, suggesting potential applications in precise metal ion detection and quantification (Corsini & Herrmann, 1986).

DNA Interaction

Carvlin & Fiel (1983) investigated the interaction of a similar large meso-substituted porphine, meso-tetra(4-N-methylpyridyl)porphine, with calf thymus DNA, revealing its capacity for intercalation and external electrostatic association. This suggests its potential application in studying DNA structure and function, and possibly in DNA-based technologies (Carvlin & Fiel, 1983).

Porphyrin-DNA Complexes

A study by Carvlin, Datta-Gupta, & Fiel (1982) on the circular dichroism spectroscopy of a cationic porphyrin bound to DNA demonstrated that meso-tetra(p-N-trimethylanilinium) porphine, while not exhibiting intercalation behavior, showed avid binding to B-form DNA. This provides insights into the potential application of meso-substituted porphines in studying DNA-porphyrin interactions and their implications in biological systems (Carvlin, Datta-Gupta, & Fiel, 1982).

Photodynamic Therapy

Matos, Ribeiro, & Gomes (2015) explored the interaction of various porphyrins, including meso-tetra(p-hydroxyphenyl) porphine, with model membranes to understand their distribution in normal and neoplastic tissues. This research is critical in choosing light-sensitizing agents for cancer treatment, particularly in photodynamic therapy, highlighting the potential application of meso-substituted porphines in medical treatment and diagnostics (Matos, Ribeiro, & Gomes, 2015).

Catalytic Applications

Zhang et al. (2012) reported in the "Journal of the American Chemical Society" on the synthesis of metal-organic materials templated by meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP), which encapsulate metalloporphyrins in octahemioctahedral cages. These materials can serve as size-selective heterogeneous catalysts for olefin oxidation, indicating the potential of meso-substituted porphines in catalysis and material science (Zhang et al., 2012).

Safety And Hazards

特性

IUPAC Name |

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYJGWWPMWEZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C=C4)C9=CC=C(C=C9)C(C)(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetra(4-tert-butylphenyl) Porphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)

![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)

![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

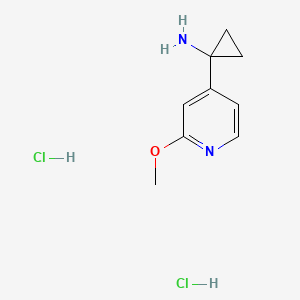

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)

![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)

![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)

![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)